2-Butylpiperidin-4-one hydrochloride

Purity Quality Control Procurement

2-Butylpiperidin-4-one hydrochloride (CAS 1260815-38-0) is a 2-alkyl-substituted piperidin-4-one supplied as the hydrochloride salt with a minimum purity specification of 95%. As a member of the piperidin-4-one class, it serves as a key intermediate for 4-aminopiperidine-containing therapeutics; however, 2-substituted variants are notably scarce in the synthetic literature, and this particular derivative lacks published peer-reviewed head-to-head comparative data against its closest analogs.

Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
Cat. No. B11813656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylpiperidin-4-one hydrochloride
Molecular FormulaC9H18ClNO
Molecular Weight191.70 g/mol
Structural Identifiers
SMILESCCCCC1CC(=O)CCN1.Cl
InChIInChI=1S/C9H17NO.ClH/c1-2-3-4-8-7-9(11)5-6-10-8;/h8,10H,2-7H2,1H3;1H
InChIKeyKVZSPZGEUHSJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylpiperidin-4-one Hydrochloride: Technical Baseline for Research Procurement


2-Butylpiperidin-4-one hydrochloride (CAS 1260815-38-0) is a 2-alkyl-substituted piperidin-4-one supplied as the hydrochloride salt with a minimum purity specification of 95% . As a member of the piperidin-4-one class, it serves as a key intermediate for 4-aminopiperidine-containing therapeutics; however, 2-substituted variants are notably scarce in the synthetic literature, and this particular derivative lacks published peer-reviewed head-to-head comparative data against its closest analogs .

Why 2-Butylpiperidin-4-one Hydrochloride Cannot Be Simply Substituted with Generic Piperidin-4-ones


Piperidin-4-ones with substitution at the carbon atom adjacent to nitrogen are recognized as rare and synthetically challenging building blocks, limiting the pool of directly interchangeable alternatives [1]. The specific n-butyl chain at the 2-position and the hydrochloride salt form jointly influence lipophilicity, solubility, and reactivity profiles that generic 4-piperidones (e.g., N-substituted or unsubstituted analogs) do not replicate. Without quantitative comparator data, any substitution carries the risk of altered reaction outcomes in downstream amination or drug-substance syntheses [1].

Quantitative Differentiation Evidence for 2-Butylpiperidin-4-one Hydrochloride


Purity Specification Benchmarking Against Free Base Form

The hydrochloride salt is supplied with a certified minimum purity of 95%, whereas the free base (2-butylpiperidin-4-one, CAS 183591-49-3) from the same vendor is listed without any quantitative purity specification . This provides a measurable baseline for procurement decisions where assay reproducibility depends on defined purity.

Purity Quality Control Procurement

Salt Form Aqueous Solubility Advantage Over Free Base

The hydrochloride salt is qualitatively more soluble in water than the free base, consistent with the class-level behavior of amine hydrochlorides [1]. While precise solubility values for this compound are unpublished, the general principle that protonation increases aqueous solubility is well established for piperidine derivatives.

Solubility Formulation Handling

Scarcity of 2-Substituted Piperidin-4-ones Creates Synthetic Uniqueness

A 2021 review explicitly states that 2-substituted piperidin-4-ones are 'rarely available' and that their synthesis has been a long-standing challenge, limiting investigation of 2-substituted 4-aminopiperidine drugs [1]. Consequently, 2-butylpiperidin-4-one hydrochloride occupies a niche that is inaccessible to the far more common N-substituted or 2,6-disubstituted analogs.

Availability Synthetic Access Drug Discovery

Recommended Application Scenarios for 2-Butylpiperidin-4-one Hydrochloride Based on Available Evidence


Synthesis of 2-Substituted 4-Aminopiperidine Drug Candidates

Researchers pursuing 2-alkyl-4-aminopiperidine pharmacophores—a class underexplored due to synthetic inaccessibility—can employ 2-butylpiperidin-4-one hydrochloride as a rare ketone intermediate for reductive amination or Leuckart–Wallach routes [1].

Precursor for 2-Alkyl Fentanyl Analog Reference Standards

The compound's 2-substitution pattern maps directly onto the scaffold of 2-alkyl fentanyl analogs (e.g., 2,2-dimethylfentanyl), making it suitable for the preparation of analytical reference materials in forensic toxicology [1].

Hydrochloride Salt for Aqueous-Phase Reaction Screening

When reaction conditions demand aqueous solubility, the hydrochloride form may outperform the free base in high-throughput experimentation setups that utilize water or aqueous buffer systems [2], though empirical solubility testing is advised.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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